1-Bromothianthrene

Descripción

1-Bromophenanthrene (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It serves as a critical intermediate in organic synthesis, particularly for preparing oxidized derivatives such as 1-bromophenanthrene-9,10-dione (). Its synthesis involves bromination of phenanthrene followed by oxidation using chromium(VI) oxide in glacial acetic acid, yielding a 60% isolated product (). Applications span materials science and pharmaceutical research due to its aromatic stability and reactivity.

Propiedades

Fórmula molecular |

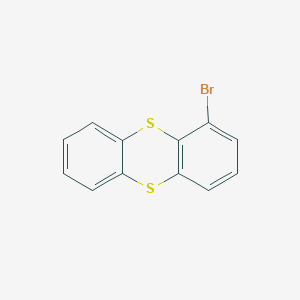

C12H7BrS2 |

|---|---|

Peso molecular |

295.2 g/mol |

Nombre IUPAC |

1-bromothianthrene |

InChI |

InChI=1S/C12H7BrS2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

Clave InChI |

CIVIFDDMHOKBGH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)SC3=C(S2)C(=CC=C3)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Brominated Aromatic Compounds

Structural and Physicochemical Properties

Key Observations :

- Aromatic vs. Aliphatic : 1-Bromophenanthrene and 1-Bromonaphthalene are aromatic, offering π-conjugation for electronic applications, whereas 1-Bromopentane is aliphatic, favoring nucleophilic substitution reactions.

- Reactivity : Brominated PAHs like 1-Bromophenanthrene undergo electrophilic substitution (e.g., oxidation to diones), while 1-Bromopentane participates in SN2 reactions due to its primary alkyl structure ().

1-Bromophenanthrene

- Procedure : Bromination of phenanthrene followed by oxidation with chromium(VI) oxide in acetic acid (60% yield) ().

- Applications: Precursor to phenanthrenequinones, which are studied for their optoelectronic properties.

1-Bromonaphthalene

- Synthesis : Direct bromination of naphthalene at the 1-position.

- Applications : Solvent in high-refractive-index applications and intermediate in organic synthesis ().

1,5-Dibromoanthracene

- Synthesis : Bromination of anthracene under controlled conditions.

- Applications : Key material in organic light-emitting diodes (OLEDs) due to its luminescent properties ().

1-Bromopentane

- Synthesis: Free-radical bromination of pentane or substitution of 1-pentanol with HBr.

- Applications : Alkylating agent in pharmaceutical synthesis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.